molecular formula C14H13NO3S2 B5199899 5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one

5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5199899
M. Wt: 307.4 g/mol
InChI Key: GYQWMQHQNWAKJF-XYOKQWHBSA-N
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Description

5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as AMTB, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the family of thiazolidinones and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various signaling pathways that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. It also inhibits the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines. It also inhibits the activation of various inflammatory cells such as macrophages and neutrophils. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It is also stable and can be stored for long periods of time. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to study its potential use in treating other neurodegenerative diseases such as Huntington's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 3-methoxy-4-hydroxybenzaldehyde and allylthiocyanate in the presence of a base. The resulting compound is then treated with thiosemicarbazide to form the final product. The synthesis method for this compound has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. Studies have also shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-3-6-18-10-5-4-9(7-11(10)17-2)8-12-13(16)15-14(19)20-12/h3-5,7-8H,1,6H2,2H3,(H,15,16,19)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQWMQHQNWAKJF-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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